molecular formula C24H29N2O5+ B1265189 Benazepril(1+)

Benazepril(1+)

Número de catálogo: B1265189
Peso molecular: 425.5 g/mol
Clave InChI: XPCFTKFZXHTYIP-PMACEKPBSA-O
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benazepril(1+) is an ammonium ion resulting from the protonation of the secondary amino group of benazepril. It is a conjugate acid of a benazepril.

Análisis De Reacciones Químicas

Metabolic Activation via Ester Hydrolysis

Benazepril(1+) undergoes hepatic esterase-mediated hydrolysis to form its active metabolite, benazeprilat . This reaction involves cleavage of the ethyl ester group (Fig. 1), converting the prodrug into a potent angiotensin-converting enzyme (ACE) inhibitor .

Reaction Parameter Value
Catalytic siteLiver esterases
Bioavailability (post-hydrolysis)37% (oral dose)
Time to peak plasma concentration0.5–1 hour (benazepril); 1–4 hours (benazeprilat)

Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the ester carbonyl carbon, facilitated by water or hydroxyl groups in the enzymatic active site. The resulting carboxylate (benazeprilat) exhibits 10x greater ACE inhibition than the parent compound .

Glucuronidation Conjugation

Both benazepril(1+) and benazeprilat undergo phase II metabolism via glucuronidation, forming water-soluble conjugates for renal excretion .

Reaction Feature Detail
Enzyme involvedUDP-glucuronosyltransferase (UGT)
Primary siteLiver
Excretion pathwayRenal (70–80%); biliary (11–12%)

Structural Impact :
The benzazepine core remains intact, with glucuronic acid attaching to the carboxylate or secondary amine groups. This modification increases polarity, facilitating elimination .

Asymmetric Catalytic Hydrogenation

A critical step in benazepril synthesis involves asymmetric hydrogenation of ethyl 2-oxo-4-phenylbutyrate using cinchonidine as a chiral ligand. This yields (R)-ethyl 2-hydroxy-4-phenylbutyrate, a key intermediate .

Reaction Condition Parameter
CatalystCinchonidine
PressureHigh hydrogen pressure (~50 bar)
SolventEthanol or methanol
Enantiomeric excess (ee)>98%

Sulfonate Formation and Nucleophilic Substitution

The intermediate reacts with p-nitrobenzenesulfonyl chloride to form a sulfonate ester, which undergoes nucleophilic substitution with (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-tert-butyl acetate .

Step Reagent/Condition
Sulfonationp-Nitrobenzenesulfonyl chloride, base
SubstitutionPhase-transfer catalysis (PTC), DMSO solvent
Yield85–90%

Epimerization and Kinetic Resolution

To obtain the pharmacologically active S,S-diastereomer , a patented process employs kinetic resolution:

  • Undesired R,S-diastereomer epimerizes under basic conditions.

  • Crystallization selectively precipitates the S,S-form due to lower solubility .

Parameter Value
Solvent systemEthanol-water mixture
Temperature0–5°C
Final diastereomeric excess>99%

Stability and Degradation

Benazepril(1+) is stable under acidic conditions but degrades in alkaline environments via hydrolysis of the ester and amide bonds.

Degradation Pathway Condition
Ester hydrolysispH > 8, elevated temperature
Amide hydrolysisStrong acids/bases
OxidationLight or peroxides

Key Stability Data :

  • Half-life in plasma : 10–11 hours (benazeprilat) .

  • Protein binding : 96.7% (benazepril); 95.3% (benazeprilat) .

Structural and Physicochemical Data

Property Benazepril(1+) Benazeprilat
Molecular formulaC₂₄H₂₈N₂O₅⁺C₂₂H₂₄N₂O₅
Molecular weight424.49 g/mol 396.43 g/mol
Solubility>100 mg/mL in water 5–10 mg/mL in water
LogP (octanol-water)1.14 (predicted) -0.56 (experimental)

Propiedades

Fórmula molecular

C24H29N2O5+

Peso molecular

425.5 g/mol

Nombre IUPAC

[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azanium

InChI

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/p+1/t19-,20-/m0/s1

Clave InChI

XPCFTKFZXHTYIP-PMACEKPBSA-O

SMILES isomérico

CCOC(=O)[C@H](CCC1=CC=CC=C1)[NH2+][C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O

SMILES canónico

CCOC(=O)C(CCC1=CC=CC=C1)[NH2+]C2CCC3=CC=CC=C3N(C2=O)CC(=O)O

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benazepril(1+)
Reactant of Route 2
Reactant of Route 2
Benazepril(1+)
Reactant of Route 3
Benazepril(1+)
Reactant of Route 4
Benazepril(1+)
Reactant of Route 5
Benazepril(1+)
Reactant of Route 6
Benazepril(1+)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.